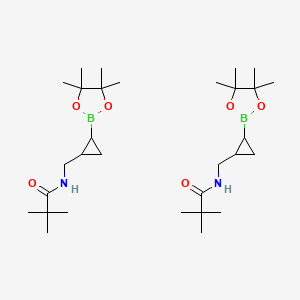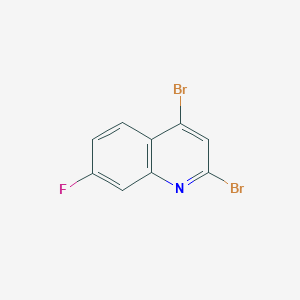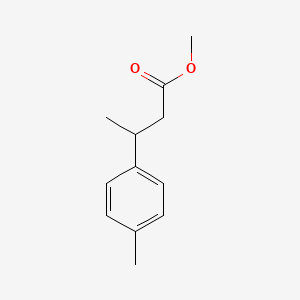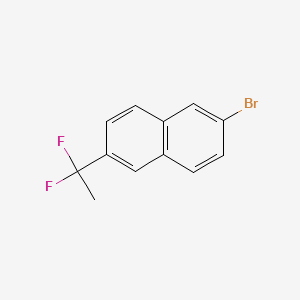
trans-2-(Pivalamidomethyl)cyclopropylboronic Acid Pinacol Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-2-(Pivalamidomethyl)cyclopropylboronic Acid Pinacol Ester: is a boronic ester derivative that has garnered attention in organic synthesis and medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of trans-2-(Pivalamidomethyl)cyclopropylboronic Acid Pinacol Ester typically involves the reaction of cyclopropylboronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Catalyst: Palladium or copper-based catalysts
Temperature: Room temperature to reflux conditions
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding boronic acids or alcohols.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Substitution: The boronic ester group can be substituted with various nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)
Substitution: Palladium or copper catalysts, often in the presence of bases like potassium carbonate (K₂CO₃)
Major Products:
Oxidation: Boronic acids or alcohols
Reduction: Alcohols
Substitution: Various substituted cyclopropyl derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry:
Suzuki-Miyaura Cross-Coupling: Used as a reagent in forming carbon-carbon bonds, essential in the synthesis of complex organic molecules.
Biology and Medicine:
Drug Development: Boronic esters are explored for their potential in drug delivery systems and as enzyme inhibitors.
Industry:
Material Science: Utilized in the synthesis of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action for trans-2-(Pivalamidomethyl)cyclopropylboronic Acid Pinacol Ester in chemical reactions involves the formation of a boronate complex, which facilitates the transfer of the boronic ester group to the desired substrate. This process is often catalyzed by palladium or copper, which helps in the transmetalation step of the reaction .
Vergleich Mit ähnlichen Verbindungen
- Cyclopropylboronic Acid Pinacol Ester
- trans-2-Phenylvinylboronic Acid Pinacol Ester
- trans-2-Chloromethylvinylboronic Acid Pinacol Ester
Uniqueness:
- Structural Features: The presence of the pivalamidomethyl group in trans-2-(Pivalamidomethyl)cyclopropylboronic Acid Pinacol Ester provides unique steric and electronic properties that can influence its reactivity and selectivity in chemical reactions .
- Reactivity: Compared to other boronic esters, this compound may offer different reactivity profiles, making it suitable for specific synthetic applications .
Eigenschaften
Molekularformel |
C30H56B2N2O6 |
|---|---|
Molekulargewicht |
562.4 g/mol |
IUPAC-Name |
2,2-dimethyl-N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methyl]propanamide |
InChI |
InChI=1S/2C15H28BNO3/c2*1-13(2,3)12(18)17-9-10-8-11(10)16-19-14(4,5)15(6,7)20-16/h2*10-11H,8-9H2,1-7H3,(H,17,18) |
InChI-Schlüssel |
KJAPVYGRYAAOKZ-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2CNC(=O)C(C)(C)C.B1(OC(C(O1)(C)C)(C)C)C2CC2CNC(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(S)-4-Benzyl-3-[(R)-5-[(tert-butyldiphenylsilyl)oxy]-3-hydroxypentanoyl]oxazolidin-2-one](/img/structure/B13682697.png)

![Methyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate](/img/structure/B13682718.png)



![[3-(3,5-Difluorobenzyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13682736.png)
![3-Methyl-3H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B13682737.png)
![2,4-Dihydro-1H-benzo[f]isochromene](/img/structure/B13682748.png)
![Methyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13682753.png)

![5-Methylimidazo[1,5-a]pyridin-3-amine](/img/structure/B13682772.png)
